molecular formula C17H19ClFNO3S2 B4569397 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B4569397
M. Wt: 403.9 g/mol
InChI Key: DOPKYHRVDNEVLH-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound featuring a combination of aromatic rings, halogen substituents, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The aromatic rings and halogen substituents can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide
  • N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide

Uniqueness

The presence of both methoxy and methyl groups on the benzene ring, along with the specific arrangement of halogen substituents, makes N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide unique. This unique structure can lead to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S2/c1-12-10-13(6-7-17(12)23-2)25(21,22)20-8-9-24-11-14-15(18)4-3-5-16(14)19/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKYHRVDNEVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 6
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

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